

An In-depth Technical Guide to 1-Bromonaphthalene (CAS: 90-11-9)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromonaphthalene is an aromatic organic compound that serves as a versatile synthetic intermediate in a wide range of chemical applications, from the synthesis of pharmaceuticals and agrochemicals to the development of novel organic materials.[1] Its naphthalene core, functionalized with a bromine atom, allows for a variety of chemical transformations, making it a valuable building block in organic chemistry.[2] This technical guide provides a comprehensive overview of **1-bromonaphthalene**, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its toxicological profile and metabolic fate.

Physicochemical Properties

1-Bromonaphthalene is a colorless to light yellow oily liquid with a pungent odor.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-Bromonaphthalene



Property	Value	Reference(s)
CAS Number	90-11-9	[2]
Molecular Formula	C10H7Br	[2]
Molecular Weight	207.07 g/mol	
Appearance	Colorless to light yellow oily liquid	
Melting Point	-1 to -2 °C	_
Boiling Point	281 °C (at 1013 hPa)	
132-135 °C (at 12 mmHg)		
Density	1.48 g/mL at 20 °C	_
Refractive Index (n20/D)	1.6570	_
Flash Point	110 °C	_
Solubility	Insoluble in water; miscible with alcohol, ether, benzene, and chloroform.	

Synthesis of 1-Bromonaphthalene

The most common method for the synthesis of **1-bromonaphthalene** is the direct electrophilic bromination of naphthalene.

Experimental Protocol: Bromination of Naphthalene

This protocol describes the synthesis of **1-bromonaphthalene** from naphthalene and bromine in a carbon tetrachloride solvent.

Materials:

- Naphthalene (512 g, 4 moles)
- Carbon tetrachloride (275 g, 170 cc)

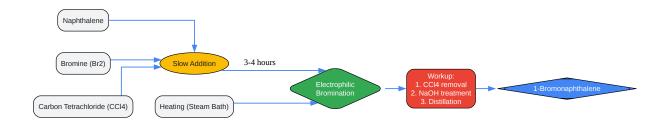


- Bromine (707 g, 227 cc, 4.42 moles)
- Powdered or granulated sodium hydroxide (20-30 g)

Procedure:

- In a 2-liter flask equipped with a stirrer, reflux condenser, and a dropping funnel, place 512 g of naphthalene and 275 g of carbon tetrachloride.
- Warm the mixture on a steam bath to gentle boiling.
- Slowly add 707 g of bromine from the dropping funnel over 3-4 hours.
- After the addition is complete, continue to heat the mixture on the steam bath until the evolution of hydrogen bromide ceases.
- Distill the mixture from the steam bath under slightly reduced pressure to remove the carbon tetrachloride.
- To the residue, add 20-30 g of powdered or granulated sodium hydroxide and stir at 90–100
 °C for four hours.
- Transfer the liquid to a flask for fractional distillation and distill under reduced pressure.
- The main fraction, consisting of **1-bromonaphthalene**, is collected at 132–135 °C/12 mm.

Yield: 620-650 g (75-78% of the theoretical amount).





Caption: Synthesis of 1-Bromonaphthalene Workflow

Chemical Reactivity and Key Reactions

1-Bromonaphthalene is a versatile precursor for a variety of naphthalene derivatives, primarily through cross-coupling reactions and the formation of organometallic reagents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of C-C bonds.

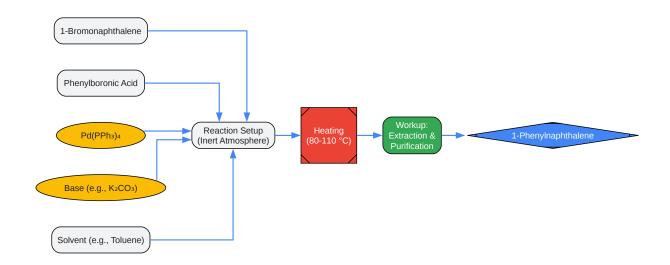
Materials:

- 1-Bromonaphthalene (1.0 mmol)
- Phenylboronic acid (1.2 mmol)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
- Base (e.g., K₂CO₃, 2.0-3.0 mmol)
- Anhydrous solvent (e.g., Toluene, 5-10 mL)

- To a dry Schlenk flask under an inert atmosphere, add **1-bromonaphthalene**, phenylboronic acid, and the base.
- Add the palladium catalyst.
- · Add the anhydrous solvent.
- Stir the reaction mixture at 80-110 °C and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate).



- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.



Caption: Suzuki-Miyaura Coupling Workflow

Grignard Reagent Formation and Reaction

1-Bromonaphthalene readily forms a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds.

Materials:

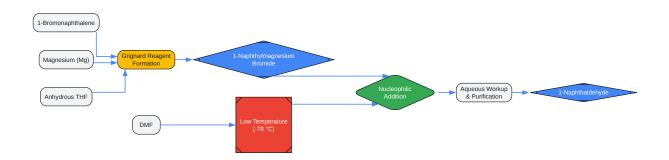
- Magnesium turnings (1.1 eq)
- 1-Bromonaphthalene (1.0 eq)



- Anhydrous Tetrahydrofuran (THF)
- N,N-Dimethylformamide (DMF, 1.3 eq)
- Iodine (a single crystal)

- Flame-dry all glassware and cool under an inert atmosphere.
- Place magnesium turnings and a crystal of iodine in the reaction flask.
- Add anhydrous THF to cover the magnesium.
- Slowly add a small portion of a solution of 1-bromonaphthalene in anhydrous THF to initiate the reaction.
- Once initiated, add the remainder of the 1-bromonaphthalene solution dropwise to maintain a steady reflux.
- After the addition is complete, stir the mixture at 50-60 °C for 1 hour.
- Cool the Grignard reagent solution to room temperature.
- In a separate flask, cool a solution of DMF in anhydrous THF to -78 °C.
- Slowly transfer the Grignard reagent to the cooled DMF solution.
- After the addition, allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.





Caption: Grignard Reaction Workflow

Sonogashira Coupling

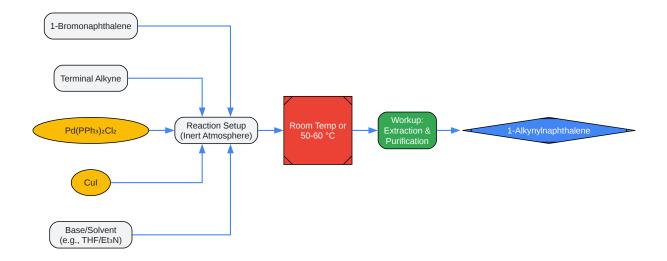
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Materials:

- 1-Bromonaphthalene (1.0 eq)
- Terminal alkyne (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 eq)
- Copper(I) iodide (CuI, 0.05 eq)
- Anhydrous solvent (e.g., THF/Et₃N 2:1 v/v)



- To a dry Schlenk flask under an inert atmosphere, add 1-bromonaphthalene, the palladium catalyst, and copper(I) iodide.
- Add the anhydrous solvent and degas the mixture.
- Add the terminal alkyne.
- Stir the reaction at room temperature or heat to 50-60 °C, monitoring by TLC.
- Upon completion, cool the reaction mixture and dilute with a suitable organic solvent.
- Wash with saturated aqueous ammonium chloride solution and brine.
- Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.



Caption: Sonogashira Coupling Workflow



Buchwald-Hartwig Amination

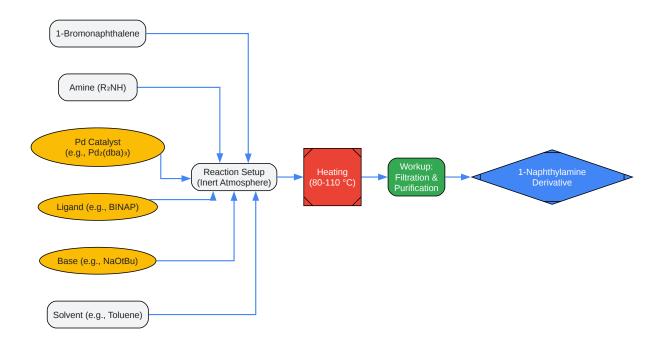
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

Materials:

- 1-Bromonaphthalene (1.0 eq)
- Amine (1.2 eq)
- Palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq)
- Ligand (e.g., BINAP, 0.02-0.1 eq)
- Base (e.g., NaOt-Bu, 1.4 eq)
- Anhydrous solvent (e.g., Toluene)

- In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.
- Add 1-bromonaphthalene and the amine.
- · Add the anhydrous solvent.
- Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring.
- · Monitor the reaction by TLC or GC-MS.
- After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
- Wash the filtrate with water and brine, dry the organic layer, and concentrate.
- Purify the product by column chromatography.





Caption: Buchwald-Hartwig Amination Workflow

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.

Materials:

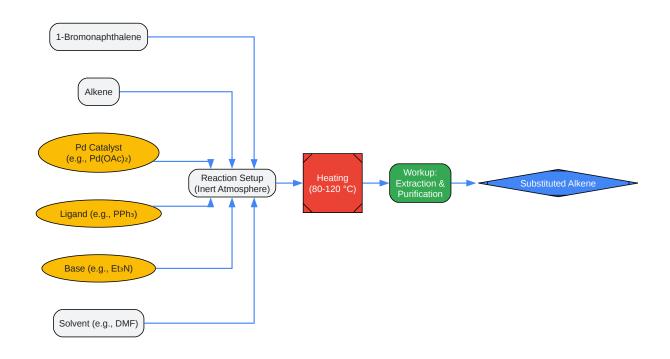
- 1-Bromonaphthalene (1.0 eq)
- Alkene (1.1-1.5 eq)



- Palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 eq)
- Ligand (e.g., PPh₃, 0.02-0.1 eq)
- Base (e.g., Et₃N, 1.5-2.0 eq)
- Solvent (e.g., DMF, Acetonitrile)

- To a reaction vessel, add **1-bromonaphthalene**, the palladium catalyst, and the ligand.
- Add the solvent and the base.
- Add the alkene.
- Heat the reaction mixture (typically 80-120 °C) under an inert atmosphere.
- Monitor the reaction by TLC or GC-MS.
- Once complete, cool the mixture, dilute with water, and extract with an organic solvent.
- Wash the organic layer, dry, and concentrate.
- Purify the product by column chromatography.





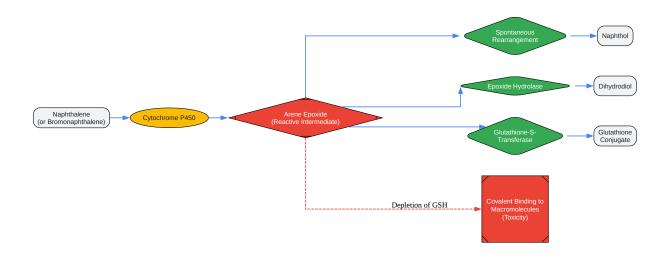
Caption: Heck Reaction Workflow

Biological Activity and Metabolism

While **1-bromonaphthalene** itself is primarily used as a chemical intermediate, the naphthalene scaffold is a known pharmacophore. Brominated naphthalenes have been investigated for their potential anticancer activities, with some derivatives showing cytotoxicity against various cancer cell lines. The mechanisms of action are thought to involve the inhibition of signaling pathways crucial for cancer cell proliferation, such as the VEGFR-2 and Keap1-Nrf2 pathways.



The metabolism of naphthalene and its derivatives is a critical aspect of their toxicological profile. The primary route of metabolism involves oxidation by cytochrome P450 enzymes to form a highly reactive epoxide intermediate. This epoxide can then undergo several transformations, including spontaneous rearrangement to naphthols, enzymatic hydration to dihydrodiols, or conjugation with glutathione. The formation of reactive metabolites can lead to cytotoxicity if cellular defense mechanisms, such as glutathione conjugation, are depleted.



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Caption: General Metabolic Pathway of Naphthalene

Safety and Handling



1-Bromonaphthalene is harmful if swallowed and causes serious eye irritation. It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and do not ingest or inhale. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Table 2: GHS Hazard Information

Hazard Class	Hazard Statement
Acute toxicity, Oral (Category 4)	H302: Harmful if swallowed
Serious eye damage/eye irritation (Category 2A)	H319: Causes serious eye irritation

Data sourced from multiple safety data sheets.

Conclusion

1-Bromonaphthalene is a cornerstone intermediate in organic synthesis, offering a gateway to a vast array of functionalized naphthalene derivatives. Its reactivity in key cross-coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its properties, synthetic methods, and reactivity, as well as its safety and metabolic profile, is crucial for its effective and safe utilization in research and development.

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